molecular formula C14H11IN2O2S B595207 1-(Phenylsulphonyl)-2-iodo-4-methyl-7-azaindole CAS No. 1227270-47-4

1-(Phenylsulphonyl)-2-iodo-4-methyl-7-azaindole

Cat. No. B595207
CAS RN: 1227270-47-4
M. Wt: 398.218
InChI Key: RMKTZEGYISMNLK-UHFFFAOYSA-N
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Description

1-(Phenylsulphonyl)-2-iodo-4-methyl-7-azaindole, or PIMA, is an organic compound that has been studied for its various applications in organic synthesis, medicinal chemistry, and biochemistry. PIMA is a highly versatile compound, with a wide range of potential uses in both laboratory and industrial settings. This article will discuss the synthesis method of PIMA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Kinase Inhibitors

Azaindole derivatives, such as our compound, are increasingly used in the design of kinase inhibitors . These inhibitors are crucial in the treatment of various diseases, including cancer. The compound’s structure allows it to bind effectively to kinases, inhibiting their function and potentially stopping disease progression .

Oncology

The compound has potential applications in oncology, particularly in the treatment of hematopoietic and prostate cancer . For instance, PIM1 kinase, which is overexpressed in these cancers, is a validated target. PIM1 phosphorylates several proteins resulting in cell survival, proliferation, and migration .

Drug Design and Production

The compound’s indole moiety and sulfonamide analogs have been used as active ingredients in drug design and production . They exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Bioisosteres of Indole or Purine Systems

The azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems . These entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .

Drug Optimization Strategies

Azaindoles are interesting in terms of drug optimization strategies. Modification of Lipinski’s rule of five, solubility, pK A and lipophilicity, target binding and ADME-tox properties can be modulated and finely tuned using the azaindole core instead of other bicyclic fused heterocycles .

Antiviral Properties

Indole derivatives, including our compound, have been reported to possess antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

properties

IUPAC Name

1-(benzenesulfonyl)-2-iodo-4-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2S/c1-10-7-8-16-14-12(10)9-13(15)17(14)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKTZEGYISMNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(N(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

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